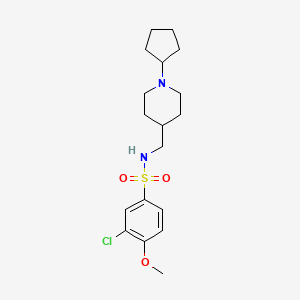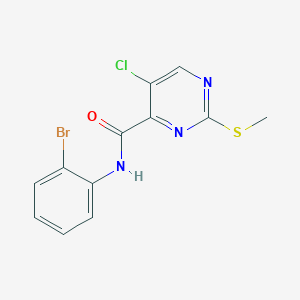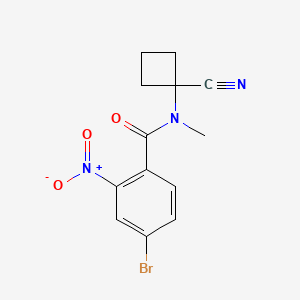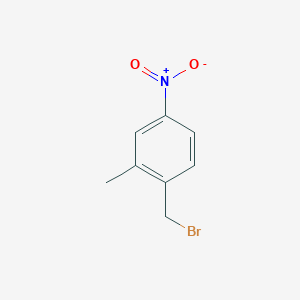![molecular formula C19H21FN6O2 B2491774 1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898443-59-9](/img/structure/B2491774.png)
1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazine derivatives involves the cyclodimerization of heterocyclic heterocumulenes, which are generated from partially cyclic 1,3-diaza-1,3-butadienes through cycloaddition reactions with phenyl isocyanate or phenyl isothiocyanate, followed by dissociation of the resulting cycloadducts (Abdel-Rahman, 1993). Another relevant synthesis pathway involves the reaction of 6-phenyl-1,3,5-triazine-2,4-dione with allyl bromide, demonstrating the flexibility in functionalizing the triazine ring to introduce various substituents (Qing-min et al., 2004).
Molecular Structure Analysis
Crystal structure analysis of similar triazine derivatives reveals significant details about their geometric configuration, demonstrating the impact of substituents on the overall molecular arrangement. For instance, the structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione was determined by X-ray single crystal diffraction, providing insights into the orthorhombic space group and crystallographic parameters, which are crucial for understanding the molecular interactions and stability (Qing-min et al., 2004).
Chemical Reactions and Properties
Triazine compounds are known for their reactivity towards various chemical agents, allowing for the synthesis of a wide range of derivatives with potential biological activities. For example, the reaction of triazine derivatives with alkylating agents or oxidizing agents can lead to the formation of novel compounds with distinct chemical properties (Al-Romaizan, Abeer N. et al., 2014).
科学的研究の応用
Synthesis and Biological Activity
- Novel heterocycles related to the mentioned compound have been synthesized, demonstrating antitumor activity and a potential for vascular relaxing effects. Such compounds offer insights into the development of new therapeutic agents with specific biological activities (Ueda et al., 1987).
- Research into the synthesis of imidazo[1,2-a]-s-triazine nucleosides, which share a structural motif with the compound , has revealed moderate antiviral activity against specific viruses. This highlights the potential of these compounds in antiviral drug development (Kim et al., 1978).
Pharmacological Evaluation
- A study focused on 8-aminoalkyl derivatives of purine-2,6-dione, structurally similar to the compound, identified several ligands displaying anxiolytic and antidepressant properties. This suggests a promising avenue for designing new psychotropic drugs (Chłoń-Rzepa et al., 2013).
- Compounds with a fluorine/phosphorus-substituted moiety demonstrated molluscicidal activity against snails responsible for Bilharziasis diseases, indicating a potential application in combating parasitic infections (Al-Romaizan et al., 2014).
Material Science Applications
- The structural and packing analysis of triazine derivatives, including those with fluorophenyl groups, has contributed to the development of materials for octupolar nonlinear optics, demonstrating the compound's relevance in advanced material sciences (Boese et al., 2002).
作用機序
将来の方向性
特性
IUPAC Name |
1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c1-4-5-10-26-18-21-16-15(17(27)24(3)19(28)23(16)2)25(18)11-14(22-26)12-6-8-13(20)9-7-12/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLHBRDWQOSJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2491704.png)
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2491705.png)
![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)

![3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2491711.png)
